molecular formula C10H10BrN B1449422 6-Bromo-3,7-dimethyl-1H-indole CAS No. 1360888-14-7

6-Bromo-3,7-dimethyl-1H-indole

Cat. No. B1449422
M. Wt: 224.1 g/mol
InChI Key: OLTJDCGCCYGGCG-UHFFFAOYSA-N
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Description

6-Bromo-3,7-dimethyl-1H-indole (6-Br-3,7-DM-1H-indole) is a heterocyclic aromatic compound that is used in the synthesis of organic compounds. It is a versatile reagent with numerous applications in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and cosmetics. It is also a useful tool for studying the structure and reactivity of organic molecules.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis Techniques : One study focused on the bromination of dimethyl indole derivatives, highlighting methods to produce 6-bromoindole derivatives among other brominated compounds, showcasing the versatility of bromination reactions in synthesizing complex indole structures (Miki et al., 2006).
  • Crystal Structure and Molecular Interactions : Investigations into the crystal structure and intermolecular interactions of bromo-indole derivatives have been reported, providing insights into their structural and electronic properties. For example, the study on 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole detailed its crystal structure and theoretical analysis (Barakat et al., 2017).

Biological Activity and Potential Applications

  • Antimicrobial and Antiinflammatory Activities : Some brominated indole derivatives have been evaluated for their antimicrobial and antiinflammatory properties. A study mentioned the synthesis and biological activity screening of heterocycles derived from bromoindole carbohydrazides, indicating potential antimicrobial and antiinflammatory applications (Narayana et al., 2009).
  • Antiproliferative Activities : The synthesis of 3-hydroxyl-bromo indole derivatives, aimed at exploring their use in antitumor, antipyretic analgesics, and as hindered amine light stabilizers, suggests potential for medical and industrial applications (Wei, 2011).

Advanced Materials and Chemical Research

  • Novel Indole Derivatives : Research into the synthesis of novel indole derivatives for various applications, including optical materials, has been conducted. Studies encompass synthesis, structural analysis, and the exploration of properties such as antimicrobial, antiinflammatory, and antiproliferative activities, providing a foundation for further development in materials science (Tariq et al., 2020).

properties

IUPAC Name

6-bromo-3,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTJDCGCCYGGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,7-dimethyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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